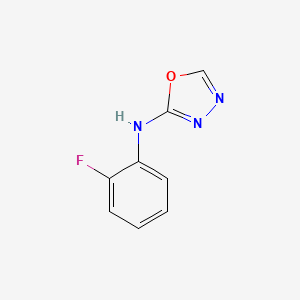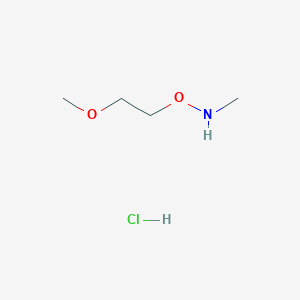
2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile is a chemical compound with the molecular formula C9H6F3NO It is a derivative of pyridine, featuring a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and an acetonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-(trifluoromethyl)pyridine.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Formation of 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-methoxy-4-(trifluoromethyl)pyridine-3-ethylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 6-Methyl-2,3-bis-(trifluoromethyl)pyridine
Comparison:
- 2-Methoxy-4-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity compared to carboxamide or chloro derivatives.
- The trifluoromethyl group in these compounds enhances their chemical stability and lipophilicity, making them valuable in various applications.
- The methoxy group at the 2-position provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-6(2-4-13)7(3-5-14-8)9(10,11)12/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOAXTRBOSEPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)



![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
